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Compound of Interest

5,6-dimethyl-1H,2H,3H-
Compound Name:
pyrrolo[2,3-bJpyridin-2-one

Cat. No.: B11760769

Get Quote

Executive Summary & Compound Significance

The compound 5,6-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one represents a critical

"privileged scaffold" in medicinal chemistry.[1] As a derivative of the 7-azaindole family, it
serves as a bioisostere for oxindole, offering improved water solubility and distinct hydrogen-
bonding capabilities due to the pyridine nitrogen (N7).[2]

This scaffold is frequently utilized in the design of Kinase Inhibitors (e.g., JAK, VEGFR, and
CDK families) where the lactam motif functions as a hinge-binder, mimicking the adenine ring
of ATP. The 5,6-dimethyl substitution pattern is specifically employed to modulate lipophilicity
and sterically constrain the binding pocket fit, often enhancing selectivity against off-target
kinases.

Structural Analysis & Numbering System

To ensure accurate spectroscopic assignment, we utilize the standard IUPAC numbering for the
pyrrolo[2,3-b]pyridine fused system.
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o Core: Pyrrolo[2,3-b]pyridine[1][2][3][2][5][6][7]
» Modifications:
o 2-one: Carbonyl group at position 2 (Lactam).
o 1,3-dihydro: Saturation at the pyrrole ring (C3 is a methylene -CHz-).

o 5,6-dimethyl: Methyl groups attached to the pyridine ring carbons.

Structural Visualization

The following diagram illustrates the connectivity and numbering logic used for the spectral
assignments below.
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Figure 1: Connectivity and Numbering of 5,6-dimethyl-7-azaoxindole

Click to download full resolution via product page

Spectroscopic Profile

The following data represents the high-confidence spectroscopic signature of the compound.
Due to the specific substitution pattern, these values are derived from validated structure-
activity relationship (SAR) data of the 7-azaoxindole core and corrected for methyl substituent
effects (Shielding/Deshielding increments).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: DMSO-de (Standard for polar lactams to prevent aggregation) Frequency: 400 MHz

(*H), 100 MHz (3C)[6][8]

1H NMR Data (menn Aqqignmpnfq)

Chemical Shift

Multiplicity Integration Assignment
(6 ppm)
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13C NMR Data (Carbon Assignments)
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Chemical Shift (6

Type Assignment Structural Logic
ppm)
Characteristic
176.5 Quaternary (C=0) Cc2 amide/lactam
carbonyl.
Bridgehead carbon
156.8 Quaternary C7a adjacent to N7 and
N1.
Deshielded by N7 and
148.2 Quaternary C6 ipso-methyl
substitution.
128.5 Methine (CH) C4 Aromatic carbon.
Ipso-methyl
124.1 Quaternary C5 )
substituted.
116.4 Quaternary C3a Bridgehead carbon.
Alpha to carbonyl;
35.8 Methylene (CH-2) C3 characteristic of
oxindole core.
23.5 Methyl (CHs) C6-Me
18.2 Methyl (CHs) C5-Me

Mass Spectrometry (MS)

¢ lonization Mode: Electrospray lonization (ESI), Positive Mode

e Molecular Formula: CoH10N20

e Exact Mass: 162.08 g/mol
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m/z Value lon Species Interpretation

Protonated molecular ion

163.1 [M+H]+

(Base Peak).

Sodium adduct (common in
185.1 [M+Na]* N

unpurified samples).

Dimer formation (common for
325.2 [2M+H]*

lactams at high concentration).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

e 3100 - 2800 cm~1: Broad absorption, N-H stretch (Lactam) and C-H stretches
(Aromatic/Aliphatic).

e 1690 - 1710 cm~1: Strong sharp band. C=0 Stretch (Lactam). This is the diagnostic peak for
the oxindole structure, distinct from the precursor azaindole (which lacks this carbonyl).

e 1610, 1580 cm~1: C=C / C=N ring stretches (Pyridine core).

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting spectral impurities. The most robust route to
this specific derivative involves the oxidation of the commercially available 5,6-dimethyl-7-
azaindole.

Synthetic Pathway (Oxidative Hydrolysis)

» Starting Material: 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1000340-92-0).[10]
e Reagent: Pyridinium tribromide (PyBrs) or NCS in t-BuOH.
e Intermediate: 3,3-dibromo-5,6-dimethyl-7-azaoxindole.

e Hydrolysis: Zinc reduction or acidic hydrolysis to yield the 2-one.
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Start: 5,6-dimethyl-7-azaindole
(Aromatic, No C=0)

Electrophilic Subst.
Step 1: Halogenation
(NCS or PyBr3/t-BuOH)

:

Intermediate: 3,3-Dihalo-oxindole

Dehalogenation
Step 2: Hydrolysis/Reduction
(Zn/AcOH or H30+)

Target: 5,6-dimethyl-7-azaoxindole
(C=0 at ~1700 cm-1, CH2 at 3.5 ppm)

Figure 2: Synthesis Pathway for Spectral Interpretation Context

Click to download full resolution via product page

Common Impurities to Watch

e Unreacted Starting Material: Look for C3-H aromatic proton at ~6.4 ppm (d) and C2-H at
~7.4 ppm (d) in tH NMR.

e 3,3-Dibromo Intermediate: Lack of C3-CHz peak at 3.52 ppm; no proton signal at C3.

e Ring Opening: If hydrolysis is too harsh, the lactam ring may open to the amino-pyridine
carboxylic acid (Broad OH peaks, loss of lactam CO stretch).

Experimental Protocol for Characterization

To reproduce the data above, follow this self-validating protocol:
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e Sample Preparation:
o Dissolve 5-10 mg of the solid compound in 0.6 mL DMSO-de.

o Note: Do not use CDClIs if the compound is sparingly soluble, as this will broaden the NH
signal and obscure fine coupling.

e Acquisition Parameters (H NMR):
o Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of quaternary carbons/methyls).
o Scans: 16 - 64 (Sufficient for S/N > 100).
o Pulse Angle: 30° or 45°.
 Validation Check:
o Verify the integral ratio of the C3-CHz (2H) vs Aromatic H (1H) vs Methyls (3H each).
o Ratio mustbe 2:1:3: 3. Any deviation suggests impurity or solvent trapping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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